

Azepan-4-amine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Azepan-4-amine**

Cat. No.: **B033968**

[Get Quote](#)

An In-depth Examination of the Commercial Availability, Synthesis, and Potential Biological Significance of a Versatile Azepane Scaffold

Introduction

Azepan-4-amine, a seven-membered heterocyclic amine, represents a valuable building block for the synthesis of diverse molecular scaffolds of interest in medicinal chemistry and drug discovery. The azepane motif is a recurring structural feature in a variety of biologically active compounds, highlighting its importance in the design of novel therapeutic agents.^[1] This technical guide provides a comprehensive overview of the commercial availability of **Azepan-4-amine**, detailed synthetic protocols for its preparation, and a discussion of its potential applications in drug development based on the known biological activities of related azepane derivatives.

Commercial Availability and Suppliers

Azepan-4-amine (CAS No. 108724-15-8) is commercially available from a number of chemical suppliers specializing in research and development compounds. The availability of this starting material is crucial for researchers embarking on synthetic campaigns involving this scaffold. The table below summarizes key information for sourcing **Azepan-4-amine** and its common precursor, Azepan-4-one.

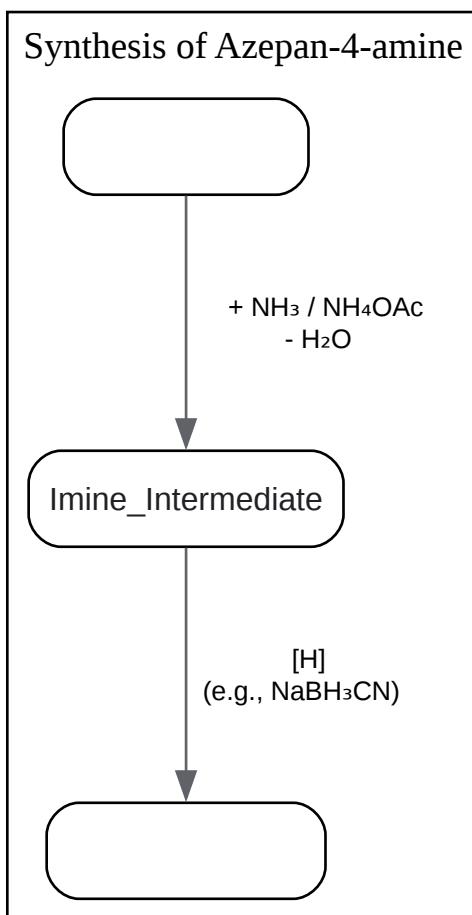
Compound	CAS Number	Molecular Formula	Molecular Weight	Known Suppliers
Azepan-4-amine	108724-15-8	C ₆ H ₁₄ N ₂	114.19 g/mol	BLD Pharm[2]
Azepan-4-one	105416-56-6	C ₆ H ₁₁ NO	113.16 g/mol	Commercially Available

Synthetic Methodologies

The synthesis of **Azepan-4-amine** is most commonly achieved through the reductive amination of its corresponding ketone precursor, Azepan-4-one. This versatile and widely used transformation in organic chemistry allows for the direct conversion of a carbonyl group to an amine. The following section outlines a representative experimental protocol for this synthesis.

Experimental Protocol: Synthesis of Azepan-4-amine via Reductive Amination of Azepan-4-one

This protocol is a representative procedure based on established methods for reductive amination. Researchers should adapt and optimize the conditions as necessary for their specific laboratory setup and scale.


Materials:

- Azepan-4-one hydrochloride
- Ammonium acetate or aqueous ammonia
- Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Methanol or another suitable protic solvent
- Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, optional)

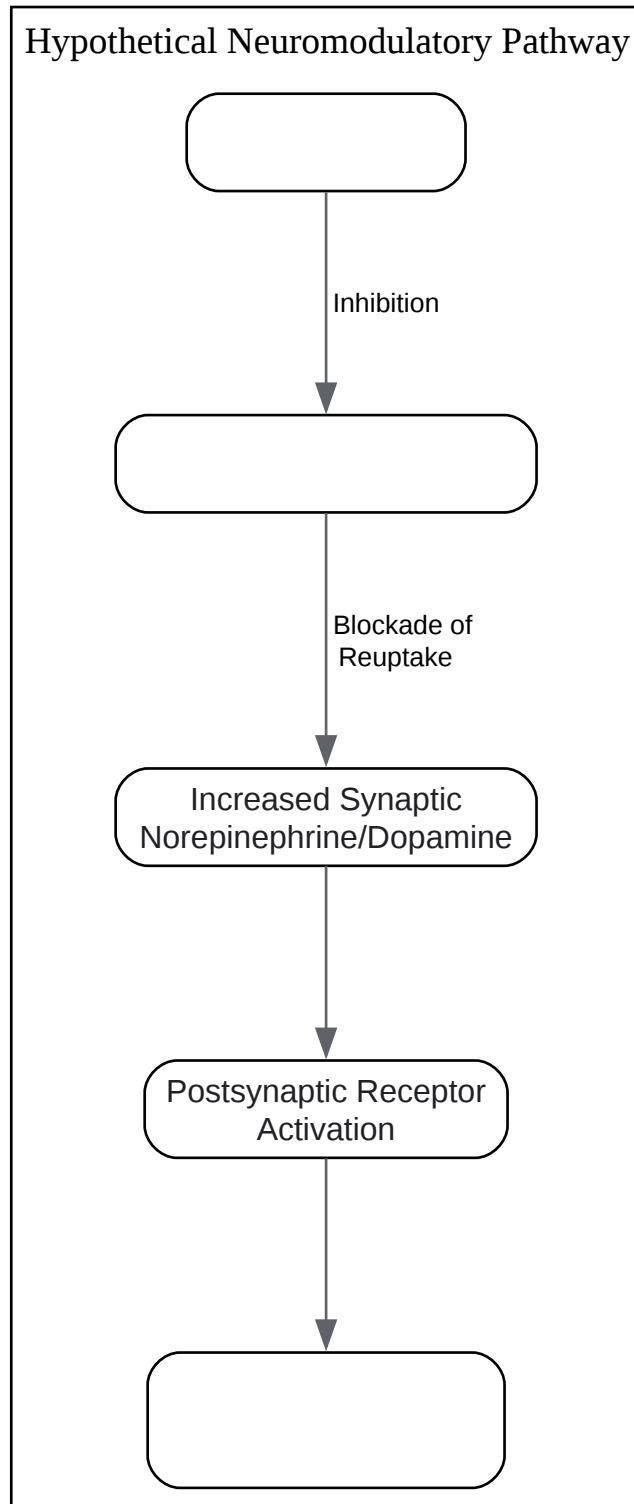
Procedure:

- Reaction Setup: To a solution of Azepan-4-one hydrochloride (1.0 eq) in methanol, add ammonium acetate (10-20 eq) or an excess of aqueous ammonia. The mixture is stirred at room temperature until the free base of the ketone is formed.
- Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
- Reduction: The reaction is cooled in an ice bath, and sodium cyanoborohydride (1.5-2.0 eq) or sodium triacetoxyborohydride (1.5-2.0 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight.
- Work-up: The reaction mixture is concentrated under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with a strong base (e.g., NaOH). The aqueous layer is then extracted with dichloromethane or ethyl acetate (3 x volumes).
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude **Azepan-4-amine**. Further purification can be achieved by distillation or column chromatography.
- Salt Formation (Optional): For easier handling and storage, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether, methanol) and adding a solution of HCl in diethyl ether or dioxane until precipitation is complete. The resulting solid is collected by filtration and dried.

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **Azepan-4-amine**.

Potential Applications in Drug Development


While specific biological targets and signaling pathways for **Azepan-4-amine** have not been extensively reported in publicly available literature, the broader class of azepane-containing molecules has demonstrated a wide range of pharmacological activities.^[1] These activities suggest potential avenues of investigation for novel derivatives of **Azepan-4-amine**.

The azepane scaffold is present in numerous compounds with therapeutic applications, including anticancer, anti-tubercular, anti-Alzheimer's, and antimicrobial agents.^[1] Furthermore, derivatives of the closely related 4-aminopiperidine scaffold have been investigated as N-type calcium channel blockers for the treatment of pain.

Hypothetical Signaling Pathway Involvement

Given the prevalence of amine-containing small molecules as modulators of neurological targets, a hypothetical area of interest for **Azepan-4-amine** derivatives could be in the realm of neurotransmitter reuptake inhibition. For instance, some bicyclic azepane derivatives have shown potent inhibition of monoamine transporters such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).^[3]

It is crucial to emphasize that the following diagram is a hypothetical representation of a potential signaling pathway that could be modulated by derivatives of **Azepan-4-amine**, based on the activities of structurally related compounds. There is currently no direct experimental evidence to link **Azepan-4-amine** to this specific pathway.

[Click to download full resolution via product page](#)

A hypothetical signaling pathway for **Azepan-4-amine** derivatives.

Conclusion

Azepan-4-amine is a readily accessible and versatile chemical building block with significant potential for the development of novel therapeutic agents. Its straightforward synthesis from commercially available precursors makes it an attractive starting point for medicinal chemistry programs. While the specific biological profile of **Azepan-4-amine** itself remains to be fully elucidated, the broad pharmacological activities of the azepane scaffold provide a strong rationale for the exploration of its derivatives in various therapeutic areas, particularly in neuroscience. Further research into the biological targets and mechanisms of action of **Azepan-4-amine** and its analogues is warranted to unlock its full potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 108724-15-8|Azepan-4-amine|BLD Pharm [bldpharm.com]
- 3. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Azepan-4-amine: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033968#commercial-availability-and-suppliers-of-azepan-4-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com